N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(pyridin-4-yl)oxalamide
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Overview
Description
N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(pyridin-4-yl)oxalamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a morpholine ring, a p-tolyl group, and a pyridinyl group, making it a versatile molecule for chemical reactions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(pyridin-4-yl)oxalamide typically involves multi-step organic reactions. One common method includes the reaction of 2-(p-tolyl)ethylamine with oxalyl chloride to form an intermediate, which is then reacted with 4-aminopyridine and morpholine under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents, controlled temperatures, and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(pyridin-4-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(pyridin-4-yl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(pyridin-4-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide
- N-(2-morpholino-2-(p-tolyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- 1-(2-morpholino-2-oxoethyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide
Uniqueness
N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(pyridin-4-yl)oxalamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine ring and pyridinyl group provide versatility in binding interactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-N'-pyridin-4-yloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-15-2-4-16(5-3-15)18(24-10-12-27-13-11-24)14-22-19(25)20(26)23-17-6-8-21-9-7-17/h2-9,18H,10-14H2,1H3,(H,22,25)(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OODNFIBHGPJPRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=NC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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